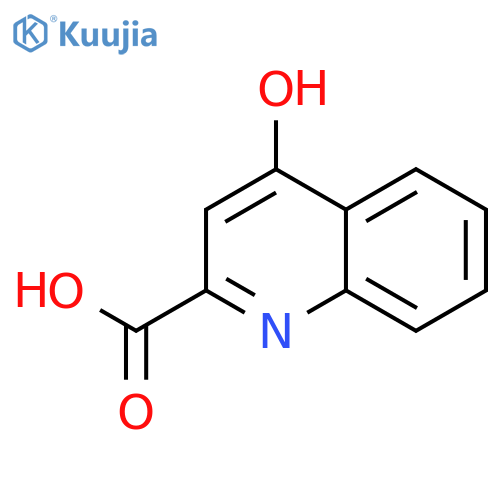Cas no 492-27-3 (Kynurenic acid)

Kynurenic acid structure
商品名:Kynurenic acid
Kynurenic acid 化学的及び物理的性質
名前と識別子
-
- 4-Hydroxy-2-quinolincarboxylic acid
- Kynurenic acid
- Kynurenic Acid Hydrate
- Kynurenic Acid
- 2-Quinolinecarboxylic acid, 4-hydroxy-
- 4-HYDROXQUINOLINE-2-CARBOXYLIC ACID
- 4-Hydroxyquinaldic Acid
- 4-Hydroxyquinoline-2-carboxylic acid, hydrate
- 4-Hydroxyquinaldic Acid Hydrate
- 4-Hydroxyquinoline-2-carboxylic Acid Hydrate
- 4-Hydroxyquinoline-2-carboxylic acid
- Kynurenate
- Quinurenic acid
- Transtorine
- 4-oxo-1,4-dihydroquinoline-2-carboxylic acid
- Kynuronic acid
- Kinurenic acid
- 1,4-Dihydro-4-oxoquinoline-2-carboxylic acid
- 4-Hydroxyquinaldinic acid
- 4-Hydroxy-2-quinolinecarboxylic acid
- Quinaldic acid, 4-hydroxy-
- 4-oxo-1H-quinoline-2-carboxylic acid
- KYNA
- C
- HMS3411C03
- HB0362
- Spectrum4_000814
- bmse000410
- MFCD00006753
- CHEBI:18344
- Tocris-0223
- SY152524
- CS-0168103
- SMR000112310
- PDSP2_000131
- 4-hydroxyquinolinium-2-carboxylate
- KYNURENIC ACID [MI]
- AE-641/00585057
- NINDS_000309
- HMS3266C13
- KBio2_004164
- NCGC00015581-08
- H030S2S85J
- HCZHHEIFKROPDY-UHFFFAOYSA-
- HMS1921C20
- HY-100806
- FT-0683827
- AKOS000277721
- K-8900
- NCGC00015581-06
- HMS2269G22
- NSC-58973
- Spectrum2_001342
- AKOS000118368
- NSC_5280455
- 4-hydroxyquinoline-2-carboxylate
- CAS_492-27-3
- MLS002172436
- NCGC00024505-07
- HMS500P11
- Z94602408
- HMS1736A10
- KBioGR_001327
- DB11937
- Oprea1_032085
- Q642217
- NCGC00015581-01
- KBio2_006732
- BSPBio_002980
- Lopac0_000716
- NCGC00024505-03
- SCHEMBL22979
- kynurenic-acid
- H0303
- CS-W020664
- NCGC00015581-05
- NCGC00024505-05
- BB 0262293
- DivK1c_000309
- 13593-94-7
- 1,4-DIHYDRO-4-OXOQUINOLINE-2-CARBOXYLICACID
- NCGC00015581-14
- GTPL2918
- Tox21_500716
- KBio2_001596
- s4719
- C01717
- SR-01000075455-1
- SPECTRUM1500688
- NCGC00015581-07
- SB67494
- SDCCGSBI-0050694.P003
- EINECS 207-751-5
- BDBM81975
- Spectrum_001116
- UNII-H030S2S85J
- HMS3262O13
- NCGC00024505-01
- CCG-39280
- 2-Carboxy-4-hydroxyquinoline
- Lopac-K-3375
- NCGC00024505-06
- KBio3_002200
- EN300-13998
- KBio1_000309
- Biomol-NT_000229
- NSC 58973
- BPBio1_001350
- 4-Hydroxy-quinoline-2-carboxylic acid
- KYA
- MFCD03197717
- NCGC00024505-04
- 4-Hydroxyquinaldate
- IDI1_000309
- BDBM50233945
- SR-01000075455
- 4-Hydroxy-2-chinolincarbonsaeure
- K 3375
- DTXSID8075417
- NCGC00015581-03
- LP00716
- 4-Hydroxyquinaldinate
- Kynurensaeure
- NCGC00015581-04
- HMS3675C03
- HMS3885D20
- NCGC00024505-02
- NCGC00015581-09
- NCGC00015581-02
- 4-Hydroxyquinoline-2-carboxylicacid
- CCRIS 4428
- J-006786
- 4-hydroxy-Quinaldate
- GS-3763
- FT-0670692
- HY-W110662
- 4-hydroxy-Quinaldic acid
- NS00014859
- SB67643
- Spectrum5_001318
- 6F535706-B297-4930-A3FC-7A2823830118
- S12153
- 492-27-3
- 4-oxo-1,4-dihydroquinoline-2-carboxylicacid
- 4-Oxo-1,4-dihydro-quinoline-2-carboxylic acid
- NCGC00261401-01
- PDSP1_000132
- SR-01000075455-3
- A847277
- BK166244
- Spectrum3_001390
- SPBio_001523
- AMY18102
- NSC58973
- Kynurenic acid, >=98%
- SMP1_000172
- CHEMBL299155
- InChI=1/C10H7NO3/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9/h1-5H,(H,11,12)(H,13,14)
- KBioSS_001596
- EU-0100716
- MLSMR
- DB-081634
- DB-008408
- STL294769
- STL301826
- ALBB-014130
- BBL027606
- BRD-K85872723-001-15-9
- 4Hydroxyquinaldic acid
- 4Hydroxyquinoline2carboxylic acid
- 4-Hydroxy-2-quinolinecarboxylic acid;4-Hydroxy-quinaldic acid;2-Carboxy-4-hydroxyquinoline
- Quinaldic acid, 4hydroxy (8CI)
- Acid, Kynurenic
- 4Hydroxyquinaldinic acid
- Kynurenic acid (Standard)
- Kynurenic acid - Bio-X trade mark
- FK24817
- 816-062-4
- DTXCID5040675
- Quinaldic acid, 4hydroxy
- 2Quinolinecarboxylic acid, 4hydroxy
- HY-100806R
- 207-751-5
- Quinaldic acid, 4-hydroxy-(8CI)
-
- MDL: MFCD00006753
- インチ: 1S/C10H7NO3/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9/h1-5H,(H,11,12)(H,13,14)
- InChIKey: HCZHHEIFKROPDY-UHFFFAOYSA-N
- ほほえんだ: O=C1C([H])=C(C(=O)O[H])N([H])C2=C([H])C([H])=C([H])C([H])=C21
計算された属性
- せいみつぶんしりょう: 189.04300
- どういたいしつりょう: 189.042593085g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 309
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 66.4
- 互変異性体の数: 3
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: White cryst.
- 密度みつど: 1.3175 (rough estimate)
- ゆうかいてん: 275 °C (dec.) (lit.)
- ふってん: 358.4°C at 760 mmHg
- 屈折率: 1.5400 (estimate)
- PSA: 70.42000
- LogP: 1.63860
- ようかいせい: 未確定
- マーカー: 5327
Kynurenic acid セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36/37/39
- RTECS番号:UZ9300000
-
危険物標識:

- セキュリティ用語:S26;S36
- リスク用語:R36/37/38
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Kynurenic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-W020664-500mg |
Kynurenic acid |
492-27-3 | 99.03% | 500mg |
$77.0 | 2022-04-27 | |
| TRC | K660500-10mg |
Kynurenic Acid |
492-27-3 | 10mg |
$ 58.00 | 2023-09-07 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci13308-1g |
Kynurenic acid |
492-27-3 | 98% | 1g |
¥693.00 | 2023-09-09 | |
| eNovation Chemicals LLC | D512100-1g |
Kynurenic acid |
492-27-3 | 97% | 1g |
$120 | 2024-05-23 | |
| Ambeed | A141971-25mg |
4-Hydroxyquinoline-2-carboxylic Acid |
492-27-3 | 97% | 25mg |
$8.0 | 2025-02-20 | |
| Ambeed | A141971-100mg |
4-Hydroxyquinoline-2-carboxylic Acid |
492-27-3 | 97% | 100mg |
$14.0 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1291403-5g |
KYNURENIC ACID |
492-27-3 | 97% | 5g |
$150 | 2024-06-06 | |
| DC Chemicals | DC9889-250 mg |
Kynurenic acid |
492-27-3 | >98% | 250mg |
$360.0 | 2022-02-28 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD12641-100mg |
4-Hydroxyquinoline-2-carboxylic Acid |
492-27-3 | 97% | 100mg |
¥75.0 | 2024-04-18 | |
| ChemScence | CS-W020664-10g |
Kynurenic acid |
492-27-3 | 99.03% | 10g |
$540.0 | 2021-09-02 |
Kynurenic acid サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:492-27-3)Kynurenic acid
注文番号:LE15326
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:12
価格 ($):discuss personally
Kynurenic acid 関連文献
-
Jelena Pesek,Ji?í Svoboda,Martina Sattler,Stefan Bartram,Wilhelm Boland Org. Biomol. Chem. 2015 13 178
-
Wei Bao,Can Cao,Siqi Li,Lu Bo,Meiyan Zhang,Xiujuan Zhao,Ying Liu,Changhao Sun Food Funct. 2017 8 1204
-
Bálint L?rinczi,Antal Csámpai,Ferenc Fül?p,István Szatmári RSC Adv. 2021 11 543
-
Zhongqiang Wang,Ling Zhao,Xueqing Mou,Yongzheng Chen Org. Biomol. Chem. 2022 20 2580
492-27-3 (Kynurenic acid) 関連製品
- 149312-98-1(5-oxo-1,5-dihydroquinoline-2-carboxylic acid)
- 40047-23-2(6-Hydroxy-1h-indole-2-carboxylic acid)
- 345909-35-5(Kynurenic Acid Hydrate)
- 5965-59-3(Methyl 4-Hydroxyquinoline-2-carboxylate)
- 80129-52-8(4-hydroxy-1H-Indole-2-carboxylic acid)
- 21598-06-1(5-Hydroxyindole-2-carboxylic acid)
- 15733-83-2(4-Methoxyquinoline-2-carboxylic acid)
- 59-00-7(Xanthurenic acid)
- 75434-18-3(6-hydroxyquinoline-2-carboxylic acid)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:492-27-3)Kynurenic acid

清らかである:99%
はかる:25g
価格 ($):336.0
atkchemica
(CAS:492-27-3)Kynurenic acid

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ




